Ammonium calcium nitrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ammonium calcium nitrate, also known as calcium ammonium nitrate, is a widely used inorganic fertilizer. It is a combination of ammonium nitrate and calcium carbonate, which provides both nitrogen and calcium to plants. This compound is particularly beneficial for acidic soils as it helps to neutralize soil acidity while supplying essential nutrients.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Ammonium calcium nitrate can be synthesized through the neutralization of nitric acid with ammonia, followed by the addition of calcium nitrate. The resulting solution is then evaporated and granulated to form the final product . Another method involves adding powdered limestone to ammonium nitrate, which results in a mixture of calcium nitrate and ammonium nitrate that crystallizes as a hydrated double salt .

Industrial Production Methods

The industrial production of this compound involves several steps:

Neutralization: Ammonia gas is reacted with nitric acid to produce ammonium nitrate.

Addition of Calcium: Calcium nitrate is added to the ammonium nitrate solution.

Evaporation: The solution is evaporated to remove excess water.

Granulation: The concentrated solution is granulated to form solid this compound.

Análisis De Reacciones Químicas

Types of Reactions

Ammonium calcium nitrate undergoes various chemical reactions, including:

Decomposition: When heated, ammonium nitrate decomposes to produce nitrous oxide and water.

Neutralization: Reacts with bases like calcium hydroxide to form calcium nitrate, ammonia, and water.

Common Reagents and Conditions

Oxidation and Reduction: Ammonium nitrate can act as an oxidizing agent in reactions.

Substitution: In the presence of calcium hydroxide, ammonium nitrate undergoes a substitution reaction to form calcium nitrate.

Major Products

Nitrous Oxide and Water: From the decomposition of ammonium nitrate.

Calcium Nitrate, Ammonia, and Water: From the reaction with calcium hydroxide.

Aplicaciones Científicas De Investigación

Ammonium calcium nitrate has a wide range of applications in scientific research:

Agriculture: Used as a nitrogen fertilizer to enhance plant growth and improve soil quality.

Horticulture: Improves the nutritional status and yield of fruit trees like pomegranates.

Environmental Science: Studied for its impact on greenhouse gas emissions and nitrogen use efficiency in crops like sugarcane.

Soil Science: Used to study the effects of nitrogen sources on soil properties and plant growth.

Mecanismo De Acción

Ammonium calcium nitrate provides nitrogen in the form of ammonium and nitrate, which are readily absorbed by plants. The calcium component helps to improve soil structure and reduce soil acidity. The compound enhances nutrient uptake, leading to better plant growth and yield . The presence of both nitrate and ammonium allows for synergistic effects on nitrogen uptake and assimilation in plants .

Comparación Con Compuestos Similares

Similar Compounds

Ammonium Nitrate: Provides nitrogen but lacks calcium, making it less effective in neutralizing soil acidity.

Calcium Nitrate: Supplies calcium and nitrogen but does not provide ammonium, which is beneficial for certain crops.

Urea: A nitrogen fertilizer that does not contain calcium and can lead to soil acidification.

Uniqueness

Ammonium calcium nitrate is unique in its ability to provide both nitrogen and calcium, making it a versatile fertilizer for various soil types. Its dual nutrient supply helps to improve soil health and plant growth more effectively than single-nutrient fertilizers .

Propiedades

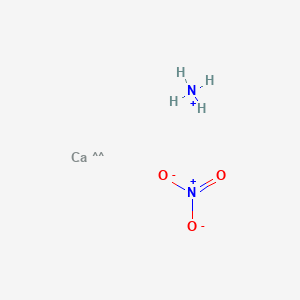

Fórmula molecular |

CaH4N2O3 |

|---|---|

Peso molecular |

120.12 g/mol |

InChI |

InChI=1S/Ca.NO3.H3N/c;2-1(3)4;/h;;1H3/q;-1;/p+1 |

Clave InChI |

NGLMYMJASOJOJY-UHFFFAOYSA-O |

SMILES canónico |

[NH4+].[N+](=O)([O-])[O-].[Ca] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Carboxymethyl)-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13960181.png)

![Methyl (3-methoxyphenyl)[(trimethylsilyl)oxy]acetate](/img/structure/B13960192.png)